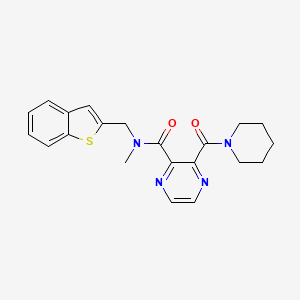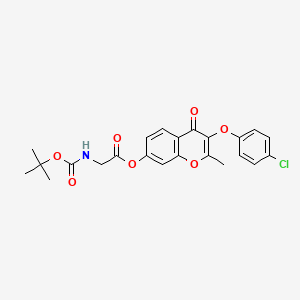![molecular formula C20H17BrN2O3S B4891926 N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4891926.png)
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. The compound is commonly referred to as BMS-582949 and is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family.
作用机制
BMS-582949 is a selective antagonist of the P2X7 receptor, which is a member of the ATP-gated ion channel family. The P2X7 receptor is expressed on various cells, including immune cells, neuronal cells, and epithelial cells. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. BMS-582949 binds to the P2X7 receptor and inhibits its activity, leading to a decrease in calcium influx and cytokine release.
Biochemical and Physiological Effects:
BMS-582949 has been shown to have several biochemical and physiological effects in vitro and in vivo. The compound has been shown to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in immune cells. BMS-582949 has also been shown to reduce the proliferation and migration of cancer cells in vitro. In animal models, BMS-582949 has been shown to reduce inflammation and pain in various disease states, including arthritis and neuropathic pain.
实验室实验的优点和局限性
BMS-582949 has several advantages for use in lab experiments. The compound has high selectivity for the P2X7 receptor and has been extensively characterized in vitro and in vivo. BMS-582949 is also commercially available, making it easily accessible for researchers. However, there are also limitations to the use of BMS-582949 in lab experiments. The compound has poor solubility in aqueous solutions, which can limit its use in certain assays. Additionally, the compound has a short half-life in vivo, which can limit its effectiveness in animal models.
未来方向
There are several future directions for research on BMS-582949. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area of research is the exploration of the potential therapeutic benefits of BMS-582949 in various disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. Additionally, the mechanisms underlying the anti-inflammatory and analgesic effects of BMS-582949 need to be further characterized. Overall, BMS-582949 has significant potential as a tool compound for studying the P2X7 receptor and as a potential therapeutic agent for various disease states.
合成方法
The synthesis of BMS-582949 involves several steps, including the reaction of 4-bromoaniline with 2-methylbenzenesulfonyl chloride to form N-(4-bromophenyl)-2-methylbenzenesulfonamide. This compound is then reacted with 3-aminobenzamide to produce the final product, N-(4-bromophenyl)-3-{[(2-methylphenyl)amino]sulfonyl}benzamide. The synthesis method has been optimized to produce high yields of the compound with excellent purity.
科学研究应用
BMS-582949 has been extensively studied for its potential applications in scientific research. The compound has been shown to have a selective antagonistic effect on the P2X7 receptor, which is involved in the regulation of immune responses, inflammation, and pain. The P2X7 receptor has been implicated in several disease states, including cancer, neurodegenerative disorders, and autoimmune diseases. BMS-582949 has been shown to have potential therapeutic benefits in these disease states by modulating the activity of the P2X7 receptor.
属性
IUPAC Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrN2O3S/c1-14-5-2-3-8-19(14)23-27(25,26)18-7-4-6-15(13-18)20(24)22-17-11-9-16(21)10-12-17/h2-13,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTYKLZKJWUPMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-allyl-5-[2-(1-naphthylmethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4891844.png)
![N-(2-ethylphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B4891855.png)
![1-[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]-3-phenoxy-2-propanol](/img/structure/B4891861.png)
![butyl 4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B4891862.png)
![ethyl 1-[(4-bromo-2-thienyl)methyl]-3-piperidinecarboxylate](/img/structure/B4891869.png)
![5-{[4-(2,6-dimethyl-4-pyridinyl)-1-piperazinyl]methyl}-6-(1-piperidinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B4891873.png)
![3-bromo-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4891880.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(2,4-dimethoxyphenyl)thiourea](/img/structure/B4891883.png)



![N-{2-[(4-benzyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4891911.png)
![2-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5,6,7,8-tetrahydro-2-naphthalenyl)ethanone](/img/structure/B4891913.png)
